6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes morpholine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in enhancing neuroplasticity and remyelination.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,6-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline: Shares structural similarities but differs in its thiazole ring.
(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of morpholine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O4/c1-12-10-23(11-13(2)28-12)16-14(24(25)26)15(18)20-17(21-16)19-4-3-5-22-6-8-27-9-7-22/h12-13H,3-11H2,1-2H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHCUHMOKZCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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